molecular formula C16H21NO3 B1679849 Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester CAS No. 16839-98-8

Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester

Cat. No. B1679849
CAS RN: 16839-98-8
M. Wt: 275.34 g/mol
InChI Key: ATKYNAZQGVYHIB-MCOXGKPRSA-N
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Description

Noratropine is a metabolite of Atropine (A794625).

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • Skeletal Rearrangement in Acidic Conditions : A study on the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions showed significant transformations, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Kobayashi, Ono, & Kato, 1992).
  • Conformationally Constrained Dipeptide Isosteres : Research into bicycles derived from tartaric acid and α-amino acids aimed at creating novel dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid highlights the potential for developing new pharmaceutical compounds (Guarna et al., 1999).

Reaction Mechanisms and Kinetics

  • Hydrolysis of Cyclopentolate Hydrochloride : An analysis of the hydrolysis process of cyclopentolate hydrochloride in alkaline solutions provides insight into degradation pathways and reaction kinetics, which is crucial for understanding the stability and reactivity of similar compounds (Roy, 1995).
  • Isotope-Labeled Analogs Synthesis : The synthesis of isotopically labeled analogs of 3-quinuclidinol, benzilic acid, and 3-quinuclidinyl benzilate underscores the importance of labeled compounds in research, especially for isotope dilution measurements and understanding reaction mechanisms (Sniegoski, Byrd, & White, 1989).

Potential Applications in Drug Development

  • Muscarinic Receptor Ligands : A study on the in vitro and in vivo evaluation of isomers of iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate highlights its high affinity for the muscarinic acetylcholinergic receptor, indicating potential applications in imaging and drug development for neurological conditions (McPherson et al., 1995).

properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYNAZQGVYHIB-DGKWVBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noratropine

CAS RN

16839-98-8
Record name Noratropine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORATROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
Reactant of Route 2
Reactant of Route 2
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
Reactant of Route 3
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
Reactant of Route 4
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
Reactant of Route 5
Reactant of Route 5
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
Reactant of Route 6
Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester

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